molecular formula C21H24N6O4S B2739781 1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1040645-33-7

1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No. B2739781
CAS RN: 1040645-33-7
M. Wt: 456.52
InChI Key: ZZMJPPAJNPTMHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C21H24N6O4S and its molecular weight is 456.52. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Anti-inflammatory Agents

A series of pyrazolopyrimidines were synthesized and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities, indicating potential as anticancer and anti-inflammatory agents. The structural activity relationship was discussed, highlighting the importance of molecular modifications for enhanced activity (Rahmouni et al., 2016).

Enzymatic Activity Enhancement

Pyrazolopyrimidinyl keto-esters and their derivatives demonstrated significant effects on increasing the reactivity of cellobiase, an enzyme involved in cellulose breakdown, suggesting applications in biofuel production and enzymatic research (Abd & Awas, 2008).

Antitubercular Activity

Novel homopiperazine-pyrimidine-pyrazole hybrids showed promising antitubercular activity against Mycobacterium tuberculosis strains, with some compounds exhibiting potent effects, suggesting a potential pathway for developing new antitubercular drugs (Vavaiya et al., 2022).

Phosphodiesterase Inhibition

Several 6-phenylpyrazolo[3,4-d]pyrimidones were identified as specific inhibitors of cGMP-specific (type V) phosphodiesterase, indicating potential for the development of novel treatments for hypertension and other cardiovascular diseases (Dumaitre & Dodic, 1996).

Antimicrobial and Anticancer Agents

A series of novel pyrazole derivatives showed significant in vitro antimicrobial and anticancer activity, suggesting their potential as leads for the development of new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O4S/c28-19(25-9-7-24(8-10-25)16-4-2-1-3-5-16)13-26-15-22-20-18(21(26)29)12-23-27(20)17-6-11-32(30,31)14-17/h1-5,12,15,17H,6-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMJPPAJNPTMHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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